Product packaging for Bicyclo[2.2.1]hept-5-ene-2,3-diol(Cat. No.:CAS No. 20224-38-8)

Bicyclo[2.2.1]hept-5-ene-2,3-diol

Cat. No.: B8762134
CAS No.: 20224-38-8
M. Wt: 126.15 g/mol
InChI Key: TZLWRLOYRRZECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-5-ene-2,3-diol is a versatile bicyclic compound that serves as a critical building block in organic synthesis and pharmaceutical research. Its rigid norbornene skeleton and diol functionality make it a valuable precursor for various chemical transformations. A primary application of this diol is its oxidation to synthesize bicyclo[2.2.1]hept-5-ene-2,3-dione (norbornenedione), a valuable diketone, via methods such as Swern oxidation . Furthermore, this diol and its derivatives are important intermediates in medicinal chemistry. Research has explored related dicarboximide structures for their potential as anticonvulsant agents, demonstrating the utility of the norbornene scaffold in designing central nervous system active compounds . The compound is also a key intermediate in the synthesis of complex molecular architectures, including novel nucleoside analogues where the norbornane system is used to constrain conformation for biological activity studies . This compound is For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B8762134 Bicyclo[2.2.1]hept-5-ene-2,3-diol CAS No. 20224-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20224-38-8

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-diol

InChI

InChI=1S/C7H10O2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-9H,3H2

InChI Key

TZLWRLOYRRZECT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2O)O

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 Ene 2,3 Diol and Its Precursors

Retrosynthetic Analysis of the Bicyclo[2.2.1]hept-5-ene-2,3-diol Framework

A retrosynthetic analysis of this compound reveals a clear and efficient pathway for its construction. The core bicyclic structure strongly suggests a Diels-Alder reaction as the key bond-forming step. Disconnecting the C4-C5 and C1-C6 bonds of the bicyclic system leads to cyclopentadiene (B3395910) as the diene and a suitable dienophile containing a cis-diol or a precursor to it. This approach is highly convergent and allows for the rapid assembly of the complex norbornene skeleton.

Diels-Alder Cycloaddition Strategies for the Bicyclo[2.2.1]hept-5-ene Core Formation

The Diels-Alder reaction is a powerful and widely employed method for the synthesis of the bicyclo[2.2.1]heptene core. smolecule.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. In the context of this compound synthesis, cyclopentadiene is the most common diene due to its high reactivity.

Utilization of Vinylene Carbonate as a Dienophile Precursor

Vinylene carbonate is a highly effective dienophile for the synthesis of this compound. wikipedia.orgmdpi.com Its activated double bond readily participates in Diels-Alder reactions. wikipedia.org The resulting cycloadduct contains a cyclic carbonate which can be subsequently hydrolyzed to afford the desired cis-diol. The use of vinylene carbonate offers a direct and efficient route to the target molecule. mdpi.com The reaction between cyclopentadiene and vinylene carbonate produces the corresponding bicyclic carbonate adduct. wikipedia.org While vinylene carbonate itself is a reactive dienophile, substituted derivatives have also been explored to introduce further functionality into the norbornene framework. ucla.edu

Regioselective and Stereoselective Aspects of Diels-Alder Adduct Formation

The Diels-Alder reaction is well-known for its high degree of stereoselectivity. The reaction between cyclopentadiene and a dienophile like vinylene carbonate typically proceeds via an endo transition state, leading to the formation of the endo cycloadduct as the major product under kinetic control. This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile. However, in some cases, particularly with furan-based dienes, the exo isomer can be the thermodynamically favored product. colab.wsrsc.org The stereochemical outcome of the Diels-Alder reaction is crucial as it dictates the relative orientation of the substituents in the resulting bicyclic adduct. For instance, the reaction of phenyl vinyl sulfoxide (B87167) with cyclopentadiene yields three distinct diastereomers that can be separated by chromatography. nih.gov

Enantioselective Synthetic Approaches to Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest for applications in asymmetric synthesis and as chiral ligands. researchgate.netnih.gov Several strategies have been developed to achieve this, including:

Asymmetric Diels-Alder Reactions: This approach utilizes chiral catalysts or auxiliaries to induce enantioselectivity in the key cycloaddition step. ru.nlacs.org For example, chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. acs.orgthieme-connect.de

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The Sharpless asymmetric dihydroxylation has been successfully applied to the kinetic resolution of racemic bicyclic olefins, including derivatives of the bicyclo[2.2.1]heptene system. ru.nl

Enzymatic Resolutions: Lipases are effective catalysts for the enantioselective acylation or hydrolysis of racemic alcohols and their derivatives. researchgate.net This strategy has been used to resolve racemic precursors to chiral this compound, affording enantiopure products.

Optimization of Synthetic Pathways for Improved Yield and Selectivity

Efforts to optimize the synthesis of this compound have focused on improving both the chemical yield and the stereoselectivity of the key reactions. For instance, alternative methods to the Swern oxidation of the diol have been explored to enhance the yield of the corresponding dione (B5365651). mdpi.com The use of trifluoroacetic anhydride (B1165640) instead of oxalyl chloride in the Swern oxidation protocol was found to increase the yield of bicyclo[2.2.1]hept-5-ene-2,3-dione. mdpi.com Furthermore, the development of more efficient and selective catalysts for asymmetric Diels-Alder reactions is an ongoing area of research. nih.gov The choice of solvent and reaction temperature can also significantly influence the outcome of the cycloaddition, with some systems showing a reversal of diastereoselectivity based on temperature. acs.org

Chemical Reactivity and Mechanistic Studies of Bicyclo 2.2.1 Hept 5 Ene 2,3 Diol

Oxidation Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-diol

The oxidation of the vicinal diol functional group in this compound provides a direct route to the corresponding α-diketone, a valuable synthetic intermediate. The Swern oxidation has proven to be a particularly effective method for this transformation.

Swern Oxidation for the Formation of Bicyclo[2.2.1]hept-5-ene-2,3-dione

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic agent, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered non-nucleophilic base like triethylamine. wikipedia.orgadichemistry.com

Table 1: Reagents and Yields for the Swern Oxidation of this compound

Activating AgentBaseYield of Bicyclo[2.2.1]hept-5-ene-2,3-dioneReference
Oxalyl ChlorideTriethylamine61% mdpi.com
Trifluoroacetic AnhydrideTriethylamine73% mdpi.com

Mechanistic Investigations of Vicinal Diol Oxidation

The mechanism of the Swern oxidation begins with the reaction of DMSO with the activating agent (e.g., oxalyl chloride) at low temperatures to form a reactive chloro(dimethyl)sulfonium chloride species. wikipedia.org This electrophilic sulfur species then reacts with the alcohol to form an alkoxysulfonium salt. chemistrysteps.com The addition of a hindered base, such as triethylamine, deprotonates the carbon alpha to the sulfur, generating a sulfur ylide. wikipedia.orgyoutube.com This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the final ketone or aldehyde, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) salt. wikipedia.orgyoutube.com

A key aspect of the Swern oxidation is its mild nature, which allows for the presence of a wide range of other functional groups. wikipedia.org The reaction is typically carried out at very low temperatures (around -78 °C) to avoid side reactions. adichemistry.com For vicinal diols like this compound, the Swern oxidation proceeds to form the corresponding α-diketone without cleavage of the carbon-carbon bond between the two hydroxyl groups. This selectivity is a significant advantage over other oxidative methods that can lead to cleavage products.

Ring-Opening Reactions of the Bicyclo[2.2.1]hept-5-ene Skeleton

The strained bicyclic framework of norbornene and its derivatives is susceptible to a variety of ring-opening reactions, driven by the release of ring strain. These reactions can be initiated by different stimuli, including anionic species and radicals, leading to a diverse array of molecular architectures.

Unexpected Ring-Opening Phenomena in this compound Derivatives

While the Swern oxidation of this compound itself proceeds as expected, studies on pyrazine-fused analogs have revealed unexpected ring-opening reactions under similar conditions. mdpi.comresearchgate.net This highlights how the fusion of heterocyclic rings to the norbornene framework can significantly alter its reactivity. The specific nature of these ring-opening products and the precise mechanisms driving their formation are areas of ongoing investigation.

Anionic Ring-Opening of Fused Norbornenes

The anionic ring-opening of norbornene derivatives, particularly those fused to heterocyclic systems, has been a subject of study. researchgate.net For instance, the 2-hydroxy and 2-oxo derivatives of 1,2,3,4-tetrahydro-1,4-methanophenazine undergo ring-opening of their bicyclo[2.2.1]heptene moiety in basic media. researchgate.net This process leads to the formation of 2,3-dihydro-1H-cyclopenta[b]quinoxaline derivatives. researchgate.net Interestingly, in the case of the 2-hydroxy starting compounds, the ring-opening can occur spontaneously in methanolic solution, even without the addition of a base. researchgate.net

More broadly, the anionic ring-opening polymerization of norbornene-based monomers, such as cyclic carbonates with a norbornene structure, has been explored using amine initiators. acs.org Furthermore, ring-opening metathesis polymerization (ROMP) of N-methylpyridinium-fused norbornenes has been developed to create main-chain cationic polymers with antibacterial properties. nih.govpnas.org These studies demonstrate the utility of ring-opening reactions in generating functional polymeric materials from norbornene-based building blocks. nih.govpnas.org

Radical-Induced Fragmentation and Cyclization Pathways

Radical reactions provide another avenue for the transformation of the bicyclo[2.2.1]heptene skeleton. The generation of alkoxyl radicals from derivatives of bicyclo[2.2.1]hept-5-en-2-ol can initiate a cascade of reactions involving β-scission of the strained ring system. sonar.ch For example, treatment of 2-(1-phenylsulfinylethenyl)bicyclo[2.2.1]hept-5-ene with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) generates a 2-vinylbicyclo[2.2.1]hept-5-en-oxyl radical. sonar.ch This radical undergoes fragmentation and subsequent cyclization to yield a cis-bicyclo[4.3.0]non-7-en-3-one derivative. sonar.ch

Furthermore, the electron transfer reduction of bicyclic endoperoxides within the norbornene framework has been shown to proceed via a radical-anion chain mechanism. researchgate.net This process can lead to fragmentation of the molecule, with the specific products depending on the structure of the starting endoperoxide. researchgate.net The retro-Diels-Alder reaction, a type of pericyclic reaction that can be initiated thermally or photochemically, is another important fragmentation pathway for bicyclo[2.2.1]hept-5-ene derivatives, leading to cyclopentadiene (B3395910) and a corresponding dienophile. aip.org

Reactions at the Double Bond of this compound

The carbon-carbon double bond within the bicyclo[2.2.1]heptane framework is a key site for chemical reactions. Its strained nature makes it susceptible to a range of addition reactions.

Hydroboration and other Addition Reactions to the Alkene Moiety

Hydroboration-oxidation is a fundamental reaction for the anti-Markovnikov hydration of alkenes. In the context of bicyclic systems like norbornene derivatives, this reaction exhibits a high degree of stereoselectivity. thieme-connect.de The hydroborating agent typically approaches the double bond from the less sterically hindered exo face, leading to the formation of exo-alcohols. thieme-connect.deumich.edu For this compound, hydroboration is expected to proceed with the addition of borane (B79455) to the exo face of the double bond. Subsequent oxidation would yield the corresponding triol.

Other addition reactions at the double bond have also been investigated. For instance, the reaction of N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides with various aryl and sulfonyl azides results in the formation of dihydrotriazole (B8588859) and arylsulfonylaziridine derivatives, respectively. researchgate.net These reactions also proceed with exo selectivity, in accordance with the Alder rule for cycloadditions. researchgate.net This highlights the general preference for the attack of reagents from the less hindered exo face of the norbornene system.

Functionalization of Hydroxyl Groups in this compound

The two hydroxyl groups of this compound are key handles for further molecular elaboration through various functionalization reactions.

Esterification and Etherification Studies

The hydroxyl groups of this compound readily undergo esterification and etherification. Acetylation, a common esterification reaction, can be performed on this diol. The formation of esters is a widely used strategy for the protection of hydroxyl groups or for modifying the properties of the molecule. For example, related structures such as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid are commonly used in their ester forms, such as the diethyl or dibutyl esters. nist.govnist.gov

Etherification of the hydroxyl groups is another important transformation. The dimethyl ether of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been used in copolymerization studies, indicating that ether functionalities can be incorporated into this bicyclic system. researchgate.net These functionalization reactions pave the way for the synthesis of a wide array of derivatives with tailored properties for applications in materials science and as synthetic intermediates.

Transformation of this compound to Norbornene-2,3-dione

The oxidation of the vicinal diol in this compound provides a direct route to the corresponding α-diketone, bicyclo[2.2.1]hept-5-ene-2,3-dione. This transformation is a key step in the synthesis of various complex molecules.

The Swern oxidation has been shown to be an effective method for this conversion. mdpi.comresearchgate.net This reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, to oxidize the diol to the dione (B5365651). mdpi.com The reaction proceeds under mild conditions and generally provides good yields of the desired product. An improved synthesis using trifluoroacetic anhydride instead of oxalyl chloride has been reported to increase the yield of bicyclo[2.2.1]hept-5-ene-2,3-dione. mdpi.com

Table 1: Swern Oxidation of this compound to Bicyclo[2.2.1]hept-5-ene-2,3-dione mdpi.com
Activating AgentYield (%)
Oxalyl chloride61
Trifluoroacetic anhydride73

This oxidation is a crucial step as bicyclo[2.2.1]heptane skeletons are valuable building blocks for constructing molecules with specific three-dimensional architectures. mdpi.comresearchgate.net

Stereochemical Investigations and Conformational Analysis of Bicyclo 2.2.1 Hept 5 Ene 2,3 Diol Systems

Exo/Endo Stereoisomerism and its Influence on Reactivity

The bicyclo[2.2.1]heptane ring system is characterized by the presence of exo and endo stereoisomers, which significantly dictates the reactivity of the molecule. In the context of bicyclo[2.2.1]hept-5-ene-2,3-diol, the hydroxyl groups can be oriented in an exo position (away from the longer bridge) or an endo position (towards the longer bridge). ontosight.ai This stereochemical arrangement has a profound impact on the molecule's chemical behavior.

For instance, the Diels-Alder reaction of cyclopentadiene (B3395910) with certain dienophiles can lead to a mixture of exo and endo products. The ratio of these isomers can be influenced by reaction conditions. sci-hub.sersc.org Subsequent reactions on these isomers can also exhibit stereoselectivity. An example is the oxidation of the double bond in bicyclo[2.2.1]hept-5-ene derivatives, which typically occurs on the less sterically hindered exo face to yield exo-epoxides. researchgate.net

The reactivity of substituents is also governed by their exo or endo orientation. For example, in the isomerization of 3-nitrobicyclo[2.2.1]hept-5-ene-2-carbonitrile, treatment with a base leads to a mixture of isomers, including the thermodynamically more stable endo-nitro product. rsc.org This highlights how the stereochemistry of one substituent can influence the stereochemical outcome at another position.

Furthermore, the stereochemistry of the bicyclic framework influences the regioselectivity and stereoselectivity of ring-opening metathesis (ROCM) reactions. Studies on exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles have shown that the stereochemical outcome is dependent on both the substrate's stereoisomer and the catalyst used. beilstein-journals.org

Diastereoselective Synthesis of this compound Analogues

The synthesis of specific diastereomers of this compound and its analogues is a key area of research, often relying on stereocontrolled reactions. The Diels-Alder reaction is a fundamental tool for establishing the initial stereochemistry of the bicyclic system. For example, the reaction of cyclopentadiene with vinylene carbonate followed by hydrolysis yields cis-diol products. mdpi.com

Further functionalization of the bicyclic framework can also be achieved with high diastereoselectivity. For instance, dihydroxylation of the double bond in bicyclo[2.2.1]hept-5-ene derivatives can be directed by existing functional groups. While direct dihydroxylation can sometimes be challenging, a stepwise approach involving cleavage of other bonds followed by dihydroxylation can provide the desired diol. nih.gov

The synthesis of more complex analogues, such as those containing additional rings or functional groups, often employs diastereoselective strategies. For example, the synthesis of spironoraristeromycin utilizes an acylnitroso Diels-Alder reaction to create a key intermediate with controlled stereochemistry. nih.gov Similarly, the synthesis of novel carbocyclic nucleoside analogues containing the bicyclo[2.2.1]heptane framework relies on a series of stereoselective transformations to build the desired molecular architecture. researchgate.net

The choice of reagents and reaction conditions is crucial in achieving high diastereoselectivity. For example, in the synthesis of certain bicyclic adducts, Lewis acid catalysis can invert the typical endo selectivity of the Diels-Alder reaction to favor the exo product. acs.org

Resolution of Racemic Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic Acid and Related Diols

The synthesis of bicyclo[2.2.1]hept-5-ene derivatives often results in racemic mixtures, necessitating resolution to obtain enantiomerically pure compounds. A common strategy for resolving carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent.

For instance, racemic bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid has been successfully resolved using (+)-cinchonine. This process leads to the crystallization of the (+)-cinchoninium (+)-bicyclo[2.2.1]hept-5-ene-trans-2-carboxyl-3-carboxylate salt, from which the enantiomerically pure (+)-dicarboxylic acid can be isolated. researchgate.net X-ray diffraction analysis of the diastereomeric salt revealed the key intermolecular interactions responsible for the separation. researchgate.net

Similarly, monoesters of trans-norborn-5-ene-2,3-dicarboxylic acid have been resolved by crystallization of their salts with (R)- and (S)-1-phenylethylamine. nih.gov This method allowed for the isolation of both enantiomers of the monoester in high enantiomeric excess. nih.gov

Enzymatic resolution offers an alternative and often highly selective method for separating enantiomers. Enzymes like pig liver esterase and lipases have been used for the enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane diols, yielding optically active monoacetates and unreacted diacetates. rsc.org The kinetic resolution of racemic esters using enzymes has also been demonstrated for related bicyclic systems. researchgate.netgoogle.com For example, the Sharpless asymmetric dihydroxylation has been employed in the kinetic resolution of racemic bicyclic Diels-Alder adducts, although with modest enantioselectivity in some cases. ru.nl

Interactive Data Table: Resolution of Bicyclo[2.2.1]hept-5-ene Derivatives

Racemic CompoundResolving Agent/MethodProductsReference
(±)-Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid(+)-Cinchonine(+)-Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid researchgate.net
trans-Norborn-5-ene-2,3-dicarboxylic acid monoesters(R)- and (S)-1-PhenylethylamineEnantiomerically pure monoesters nih.gov
Racemic diacetates of bicyclo[2.2.1]heptane diolsPig liver esterase, Lipase from Aspergillus nigerOptically active monoacetates and diacetates rsc.org

Conformational Preferences of the Bicyclo[2.2.1]heptane System with Vicinal Diol Functionality

The preferred conformation of the diol can be influenced by the solvent. In nonpolar solvents, intramolecular hydrogen bonding between the two hydroxyl groups is more likely to occur, which can lock the molecule into a specific conformation. In polar, hydrogen-bond-donating or -accepting solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular hydrogen bonding, leading to different conformational preferences. researchgate.net

Computational methods, such as molecular mechanics (MM2) and density functional theory (DFT), are valuable tools for investigating the conformational landscape of these molecules. researchgate.netchemrxiv.org These calculations can provide insights into the relative energies of different conformations and help to rationalize experimentally observed properties.

Experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are crucial for determining the solution-state conformation of these diols. researchgate.net X-ray crystallography provides definitive information about the solid-state conformation. researchgate.net For vicinal diols on a cyclohexane (B81311) ring, a gauche arrangement is generally preferred. researchgate.net This preference is likely to extend to the bicyclo[2.2.1]heptane system, influencing the dihedral angle between the two C-O bonds.

Derivatization Strategies and Synthesis of Analogues Based on Bicyclo 2.2.1 Hept 5 Ene 2,3 Diol

Synthesis and Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride (B1165640)

A pivotal derivative of the bicyclo[2.2.1]hept-5-ene-2,3-diol scaffold is its corresponding dicarboxylic anhydride. This compound is commonly synthesized through a Diels-Alder reaction, a powerful tool in organic chemistry for forming cyclic compounds.

The synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is achieved by the Diels-Alder reaction between furan (B31954) and maleic anhydride. sciforum.net In a typical procedure, maleic anhydride is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of furan. sciforum.net The reaction mixture is allowed to stand for several days to facilitate the formation of crystalline product, which can then be isolated. sciforum.net

Similarly, the endo- and exo-isomers of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be prepared. The endo-isomer is synthesized by reacting cyclopentadiene (B3395910) with maleic anhydride. google.com For instance, monomeric cyclopentadiene can be added dropwise to a solution of maleic anhydride in a solvent such as xylene at a controlled temperature. google.com The resulting allylcyclopentadiene undergoes a Diels-Alder reaction with another molecule of maleic anhydride to yield the desired dicarboxylic anhydride. google.com

These anhydrides are valuable intermediates that can undergo various transformations. For example, they can be hydrolyzed to the corresponding dicarboxylic acids. Heating the anhydride in water leads to the formation of cis-norbornene-5,6-endo-dicarboxylic acid. Furthermore, these anhydrides can react with amines to form amides and imides, as will be discussed in the subsequent section.

Formation of Amine and Imide Derivatives from this compound Scaffolds

The dicarboxylic anhydride derived from this compound serves as a versatile precursor for the synthesis of a variety of amine and imide derivatives. These reactions typically involve the nucleophilic attack of an amine on the electrophilic carbonyl carbons of the anhydride ring, leading to ring-opening and subsequent cyclization to form the imide.

A general method for preparing imides involves heating the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with a primary amine. google.com For example, reacting allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride with various amines, such as 25% aqueous ammonia (B1221849) solution, benzylamine, 1,12-diaminododecane, or 4,4'-diaminodiphenylmethane, at elevated temperatures yields the corresponding imides or bisimides. google.com The reaction with aqueous ammonia, followed by removal of water and excess ammonia, produces the unsubstituted imide. google.com

The reactivity of the double bond in the bicyclo[2.2.1]heptene framework allows for further functionalization. For instance, N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides can react with aryl and sulfonyl azides. researchgate.net These reactions afford dihydrotriazole (B8588859) or arylsulfonylaziridine derivatives, respectively. researchgate.net The stereochemistry of these products is influenced by the Alder rule, resulting in the exo orientation of the newly formed nitrogen-containing ring. researchgate.net

The table below summarizes the synthesis of various imide derivatives from bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Reactant 1Reactant 2ProductReference
Allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride25% Aqueous AmmoniaAllyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide google.com
Allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydrideBenzylamineN-Benzyl-allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide google.com
Allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride1,4-Phenylenediamine1,4-Bis(allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximido)benzene google.com
Methallyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride4,4'-DiaminodiphenylmethaneBis(methallyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximido)diphenylmethane google.com
N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximidesAryl azidesSubstituted dihydrotriazole derivatives researchgate.net
N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximidesSulfonyl azidesArylsulfonylaziridine derivatives researchgate.net

Preparation of Carboxylic Acid and Ester Analogues

The this compound framework can be readily converted to its corresponding dicarboxylic acid and various ester derivatives. These compounds are valuable as intermediates in organic synthesis and for the development of new materials.

The most direct route to bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is through the hydrolysis of its corresponding anhydride. This is typically achieved by heating the anhydride in water. For example, heating endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with water under reflux conditions yields the endo-dicarboxylic acid. chegg.com Another synthetic approach involves the Diels-Alder reaction between cyclopentadiene and fumaric acid, although this method generally results in a lower yield.

Esterification of the dicarboxylic acid or the diol itself provides access to a wide range of ester analogues. The dicarboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst. smolecule.com For instance, Fischer esterification of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in refluxing methanol (B129727) yields the corresponding dimethyl ester. sciforum.net Similarly, the diethyl ester of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid can be prepared from the dicarboxylic acid. nist.gov

The table below provides examples of the preparation of carboxylic acid and ester analogues.

Starting MaterialReagentsProductReference
endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideH₂O, heatendo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid chegg.com
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideMethanol, reflux7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester sciforum.net
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acidEthanol, acid catalystBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, diethyl ester nist.gov
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acidButanol1,4,5,6,7,7-Hexachloro-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dibutyl ester nist.gov

Design and Synthesis of Pyrazine-Fused Congeners

Fusing a pyrazine (B50134) ring to the this compound scaffold introduces a heterocyclic element that can significantly alter the molecule's electronic properties and potential applications. These pyrazine-fused congeners are synthesized from the corresponding diol or its derivatives.

An improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione is achieved through the Swern oxidation of this compound. mdpi.com This α-diketone serves as a key intermediate for the synthesis of pyrazine-fused derivatives. The reaction of bicyclo[2.2.1]hept-5-ene-2,3-dione with a 1,2-diamine, such as ethylenediamine, would lead to the formation of the pyrazine-fused bicyclo[2.2.1]heptene system.

The Swern oxidation of pyrazine-fused diols, such as 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-6-exo,-7-exo-diol, has been found to result in an unexpected ring-opening reaction. mdpi.com This highlights the influence of the fused pyrazine ring on the reactivity of the bicyclic system.

Generation of Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol

The reduction of the carboxylic acid or ester functionalities of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and its derivatives provides a direct route to the corresponding diol, bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol. This transformation is typically accomplished using powerful reducing agents.

The reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis. smolecule.com Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. smolecule.com The treatment of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid or its ester derivatives with LiAlH₄ in an appropriate solvent, such as diethyl ether or tetrahydrofuran, would yield bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol. This diol can then serve as a versatile building block for the synthesis of other derivatives, such as ethers and esters, by reacting its hydroxyl groups.

Advanced Spectroscopic and Structural Elucidation of Bicyclo 2.2.1 Hept 5 Ene 2,3 Diol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclo[2.2.1]hept-5-ene-2,3-diol and its derivatives. The rigid nature of the bicyclic system gives rise to distinct chemical shifts and coupling constants that are highly dependent on the stereochemistry of the substituents.

The ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each nucleus within the molecule. In this compound, the presence of the double bond and the hydroxyl groups significantly influences the chemical shifts of the neighboring protons and carbons. The stereochemistry of the diol (exo vs. endo) also plays a critical role in determining the spectral features. For instance, in derivatives of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates, the ¹H NMR signals for the bridgehead protons (H-1/H-4), the protons adjacent to the substituents (H-2/H-3), and the olefinic protons (H-5/H-6) can appear at similar chemical shifts, even when the molecular symmetry is broken by derivatization. However, the corresponding ¹³C NMR signals for these carbons often show distinct chemical shifts, highlighting the sensitivity of ¹³C NMR to subtle stereochemical changes. researchgate.net

A representative analysis of a bicyclo[2.2.1]heptane derivative, methyl syn-3,4-dihydroxybicyclo[2.2.1]heptane- exo-2-carboxylate, reveals characteristic chemical shifts. ru.nl The protons adjacent to the hydroxyl groups (H5 and H6) appear around 3.72 ppm, while the bridgehead protons (H1 and H4) and the proton at C2 are observed in the range of 2.19-2.42 ppm. The ¹³C NMR spectrum shows the carbonyl carbon at approximately 175.6 ppm and the carbons bearing the hydroxyl groups (C5 and C6) around 73.8 ppm. ru.nl

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Bicyclo[2.2.1]heptane Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O - 175.6
C5, C6 3.72 (s) 73.81, 73.77
O-CH₃ 3.68 (s) 52.0
C1 2.42 (s) 42.7
C2 2.23-2.19 (m) 47.2
C4 2.23-2.19 (m) 41.8
C3, C7 1.86 (dt), 1.40-1.34 (m) 29.8, 29.0

Data for methyl syn-3,4-dihydroxybicyclo[2.2.1]heptane-exo-2-carboxylate. ru.nl

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex spectra of this compound derivatives.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) connectivity through scalar coupling, allowing for the tracing of spin systems within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, thereby piecing together the complete carbon skeleton. researchgate.net

The comprehensive application of these 2D NMR techniques has been instrumental in determining the structures of various derivatives, including half-esters of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates and complex amino alcohol derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The characteristic vibrational frequencies of different bonds provide a molecular fingerprint.

For this compound, the most prominent feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of a double bond (C=C) typically gives rise to a stretching absorption around 1640-1680 cm⁻¹. In derivatives where the diol is oxidized to a dione (B5365651), a strong absorption band corresponding to the C=O stretching of the ketone appears around 1730-1780 cm⁻¹. ru.nlmdpi.com For instance, in a hexachloro-substituted dicarboxylic acid derivative, the IR spectrum shows characteristic bands for the acid functionality. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Derivatives

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Hydroxyl (O-H) Stretching 3200 - 3600 (broad)
Alkene (C=C) Stretching 1640 - 1680
Alkene (=C-H) Stretching 3010 - 3100
Carbonyl (C=O) Stretching (Ketone) 1730 - 1780
Carbonyl (C=O) Stretching (Carboxylic Acid) 1700 - 1725

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns under ionization. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular formula, C₇H₁₀O₂ (126.15 g/mol ). nih.gov

A diagnostically significant fragmentation pathway for this compound is the retro-Diels-Alder reaction, which would lead to the formation of cyclopentadiene (B3395910) and 1,2-ethenediol radical cations. aip.org The loss of water molecules from the molecular ion is also a common fragmentation pattern for alcohols. aip.orglibretexts.org The mass spectra of derivatives often show fragment ions corresponding to the loss of substituent groups. For example, the mass spectrum of a methyl ester derivative shows a prominent peak corresponding to the loss of a methoxy (B1213986) group (M⁺ - 31). ru.nl The specific fragmentation patterns can help to confirm the structure and identify the nature of the substituents. libretexts.org

X-ray Crystallography for Definitive Solid-State Structural Determination

For example, the crystal structure of the cinchoninium salt of (+)-bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid has been determined, which allowed for the assignment of the absolute configuration of the enantiomerically pure dicarboxylic acid. researchgate.net Similarly, the crystal structure of 2-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine revealed the formation of intermolecular hydrogen-bonded dimers in the solid state. nih.gov These studies provide precise atomic coordinates and illustrate how the molecules pack in the crystal lattice.

Table 3: Example Crystallographic Data for a Bicyclo[2.2.1]hept-5-ene Derivative

Parameter Value
Compound 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₁₄H₁₄N₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.7837 (12)
b (Å) 8.9867 (14)
c (Å) 15.973 (3)
β (°) 96.408 (8)
V (ų) 1110.3 (3)

Data from a study on a derivative of bicyclo[2.2.1]hept-5-ene. nih.gov

Comprehensive Spectroscopic Data Correlation for Elucidation of Complex Derivatives

The structural elucidation of complex derivatives of this compound relies on the synergistic correlation of data from multiple spectroscopic techniques. The process typically begins with MS to determine the molecular formula and IR spectroscopy to identify key functional groups. Subsequently, detailed ¹H and ¹³C NMR analyses, including 2D experiments, are employed to map out the carbon skeleton and establish the relative stereochemistry. researchgate.netmdpi.com

In cases where ambiguity remains or when the absolute configuration needs to be determined, X-ray crystallography is the ultimate tool. By combining the insights from each of these methods, a complete and unambiguous structural assignment can be achieved. This integrated approach has been successfully applied to a wide range of bicyclo[2.2.1]hept-5-ene derivatives, including those with fused pyrazine (B50134) rings and various amino alcohol substitutions. mdpi.comresearchgate.net The collective data from these advanced techniques provide a powerful arsenal (B13267) for the detailed characterization of this important class of bicyclic compounds.

Computational and Theoretical Investigations of Bicyclo 2.2.1 Hept 5 Ene 2,3 Diol Systems

Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum-chemical calculations are a cornerstone for investigating the electronic properties and reaction mechanisms of bicyclo[2.2.1]heptane systems. These methods provide a detailed picture of electron density distribution, molecular orbital energies, and the nature of chemical bonding.

Density Functional Theory (DFT) has been widely applied to explore the reaction mechanisms involving bicyclo[2.2.1]heptane derivatives. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to investigate the aminolysis of epoxides with amines from the norbornene series, such as bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine. researchgate.net These studies help to explain experimentally observed regioselectivity and the formation of various products. researchgate.net

One area of focus has been the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with various glycidyl (B131873) ethers. researchgate.netresearchgate.net Theoretical calculations using the PCM/B3LYP/6-3aG(d) level of theory have been employed to consider the features of the reaction mechanism, including the regiochemistry of the oxirane ring opening. researchgate.net These computational models can predict the likelihood of different reaction pathways, such as monoalkylation versus the formation of aminodiols. researchgate.net

Furthermore, DFT has been used to study the stereochemistry of epoxidation of the norbornene double bond. researchgate.net Calculations can elucidate the factors controlling exo or endo attack, which is crucial for the synthesis of specific stereoisomers of bicyclo[2.2.1]hept-5-ene-2,3-diol and related compounds.

A key application of DFT is the calculation of activation barriers (ΔG‡) and Gibbs free energies (ΔG) of reaction, which provides quantitative insight into reaction kinetics and thermodynamics. For example, in the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with nitrophenyl glycidyl ethers, the calculated activation barriers confirmed the abnormal course of aminolysis observed experimentally. researchgate.net

Similarly, in studies of radical rearrangements of related azanorbornane systems, DFT calculations have shown that the ring expansion to form a bicyclic carbon-centered radical is significantly exergonic, with Gibbs free energies (ΔG) between -12 and -15 kcal/mol. The subsequent desulfonylation step was calculated to have very low activation barriers (ΔG‡ ≈ 2–5 kcal/mol). acs.org

An algorithm combining molecular mechanics (MMX) for conformational search with DFT (M062X) has been developed to explore multiple reaction channels in bimolecular reactions of conformationally flexible reagents, such as the epoxide ring-opening of glycidyl ether by bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine. researchgate.net This approach allows for the calculation of activation energies for numerous potential transition states, thereby identifying the most probable reaction pathways. researchgate.net

Below is a table summarizing representative calculated energetic parameters for reactions involving bicyclo[2.2.1]heptane systems.

Reaction TypeSystemMethodCalculated ParameterValue (kcal/mol)Reference
Radical Ring ExpansionAzanorbornane to 2,8-Diazabicyclo[3.2.1]oct-2-eneDFTΔG (Ring Expansion)-12 to -15 acs.org
Radical Desulfonylation2,8-Diazabicyclo[3.2.1]oct-2-ene intermediateDFTΔG‡ (Desulfonylation)2 to 5 acs.org

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The conformational flexibility of substituents on the rigid bicyclo[2.2.1]heptane core is critical to its chemical behavior. Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape of these molecules.

For instance, a stochastic conformational search using molecular mechanics (MMX) was employed to investigate the conformational properties of the bipolar ion intermediate formed during the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with a glycidyl ether. researchgate.net This search identified 95 unique conformations within a 10 kcal/mol energy window of the global minimum, which were then used to generate potential transition state structures. researchgate.net

In a broader context, molecular modeling and receptor docking have been used to estimate the preferred conformations and binding modes of nucleotide analogues containing a 2-oxa-bicyclo[2.2.1]heptane ring system, a close structural relative of this compound. nih.gov These studies revealed that the bicyclo[2.2.1]heptane ring system locks the pseudoribose moiety in a specific North (N)-envelope conformation, which is crucial for binding to P2Y receptors. nih.gov The five-membered ring in these systems tends to be more folded (puckering amplitude θm of 60°) compared to more flexible analogues. nih.gov

Modeling of Intermolecular Interactions and Crystal Packing

Understanding and modeling intermolecular interactions are essential for predicting the crystal packing of bicyclo[2.2.1]heptane derivatives, which in turn influences their physical properties.

X-ray diffraction analysis of crystals of related compounds, such as bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid complexed with cinchonine, has been used to establish the key secondary interactions, like hydrogen bonding, that direct the diastereomeric separation process. researchgate.net In the crystal structure of a bicyclo[2.2.1]hept-5-en-2-exo-carboxamide derivative, hydrogen-bonded dimers were identified as a key feature of the crystal lattice.

Computational methods are also employed to model crystal structures. For example, lattice energy calculations using a model potential were successfully used to model the crystal structures of related cyclic anhydrides. researchgate.net These calculations demonstrated the presence of dipole-dipole C=O···C=O intermolecular interactions and showed that molecules distort from their ideal geometries to improve packing efficiency. researchgate.net

Theoretical Studies of Strain and Stereoelectronic Effects in Bicyclic Systems

The bicyclo[2.2.1]heptane framework is characterized by significant ring strain, which is a driving force in many of its chemical reactions. Theoretical studies have been instrumental in quantifying this strain and understanding its chemical consequences. The high strain of the bicyclic system can drive retro-condensation reactions, such as retro-Dieckmann and retro-aldol reactions, in substituted bicyclo[2.2.1]hept-2-enes and their saturated analogues. nih.gov

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are also prominent in these rigid systems. DFT studies on the epoxidation of norbornene and its derivatives have investigated the role of stereoelectronic effects in determining the stereoselectivity of the reaction. researchgate.net Furthermore, theoretical studies on γ-disposed substituted bicyclo[2.2.1]heptanes have been conducted to probe the transmission of polar substituent effects. semanticscholar.org These studies, using DFT-GIAO and NBO analysis, help to disentangle through-bond and through-space interactions and identify the stereoelectronic components that influence properties like 19F NMR chemical shifts. semanticscholar.org The interplay between steric strain and stereoelectronic effects is often a deciding factor in the stereochemical outcome of reactions on the bicyclo[2.2.1]heptane skeleton. chemrxiv.org

Applications of Bicyclo 2.2.1 Hept 5 Ene 2,3 Diol As a Synthetic Building Block

Use in the Construction of Complex Molecular Architectures

The unique stereochemistry and rigid framework of bicyclo[2.2.1]heptane derivatives make them excellent starting materials for creating molecules with well-defined three-dimensional structures. ontosight.aimdpi.com Bicyclo[2.2.1]hept-5-ene-2,3-diol serves as a key precursor for such complex molecular architectures, including those with specific concavities. mdpi.com

A notable application is its use in the synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione through Swern oxidation. mdpi.com This dione (B5365651) is a valuable intermediate for constructing host molecules that can encapsulate other smaller molecules, a property stemming from the defined shape of the bicyclic system. mdpi.comresearchgate.net The synthesis involves the oxidation of the diol, demonstrating a straightforward conversion to a highly functionalized building block. mdpi.com The exo,exo-stereoisomer, in particular, is noted for its potential in creating novel drugs and functional materials due to its specific configuration. ontosight.ai

PrecursorReactionProductApplication of Product
This compoundSwern OxidationBicyclo[2.2.1]hept-5-ene-2,3-dioneBuilding block for molecular architectures with concavity mdpi.com

Precursors for Polycyclic Systems and Carbocyclic Analogues

The strained bicyclic structure of this compound and its derivatives allows for strategic ring-opening and rearrangement reactions to form various polycyclic and carbocyclic structures. The related compound, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640), can undergo a retro-Diels-Alder reaction, a process that can be used to generate new cyclic systems. sigmaaldrich.com

Furthermore, derivatives of the bicyclo[2.2.1]heptene skeleton are instrumental in the stereocontrolled synthesis of polysubstituted cyclopentanes. sonar.ch These cyclopentane (B165970) derivatives are crucial precursors for a variety of biologically active compounds, including carbocyclic nucleoside analogues, which are important in antiviral drug development. sonar.ch The fragmentation of related bicyclo[2.2.1]hept-5-en-2-ol derivatives demonstrates a powerful method for generating these cyclopentene (B43876) synthons with high stereoselectivity. sonar.ch

Role in Polymer Chemistry and Materials Science

The norbornene moiety within this compound makes it and its derivatives highly valuable in the field of polymer chemistry and materials science. researchgate.netontosight.ai These compounds can be polymerized to create materials with unique properties.

This compound and its derivatives serve as monomers in various polymerization reactions. researchgate.net Ring-Opening Metathesis Polymerization (ROMP) is a particularly powerful technique used for these monomers, especially with strained cyclic olefins. researchgate.net This method is tolerant of various functional groups, allowing for the creation of functionalized polymers. researchgate.net For instance, polymers derived from related bicyclo[2.2.1]hept-5-en-2-ol have shown improved thermal stability and mechanical strength, making them suitable for high-performance coatings and adhesives. The polymerization can be initiated by various catalysts, including metal-carbenes like Grubbs catalysts. researchgate.net

Research Findings on Polymerization:

Monomer Type Polymerization Method Key Findings
Bicyclo[2.2.1]hept-5-en-2-ol Free Radical Polymerization Resulting polymers exhibit improved thermal stability and mechanical strength.

Derivatives of this compound are also used as comonomers to produce copolymers with tailored properties. researchgate.net For example, copolymerizing dimethyl esters of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with a trifunctional comonomer leads to materials with increased flexural modulus, tensile modulus, and glass transition temperature. researchgate.net The incorporation of these bicyclic units into polymer chains can significantly enhance the material's physical and mechanical properties. researchgate.net These polymers find use in coatings, adhesives, and high-performance composites. ontosight.ai

Intermediate in the Synthesis of Diverse Organic Compounds

This compound is a versatile intermediate in the synthesis of a wide range of organic compounds. ontosight.ai Its functional groups can be readily modified, making it a valuable starting point for multi-step syntheses.

One significant application is its role as a building block for synthesizing nucleoside analogues, which are crucial in the development of antiviral drugs. The synthesis often involves the Diels-Alder reaction of cyclopentadiene (B3395910) and vinylene carbonate, followed by hydrolysis to yield the diol. mdpi.com This diol can then be further transformed. For example, it can be oxidized to the corresponding dione, as mentioned earlier, which itself is a versatile intermediate. mdpi.com The hydroxyl groups can also be functionalized to introduce other groups, enhancing its utility in synthesizing complex molecules. google.com

Table of Compounds Mentioned in this Article:

Compound Name
This compound
Bicyclo[2.2.1]hept-5-ene-2,3-dione
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Bicyclo[2.2.1]hept-5-en-2-ol
Cyclopentadiene
Dimethyl esters of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations for Bicyclo[2.2.1]hept-5-ene-2,3-diol

The reactivity of this compound is a cornerstone of its utility. While established transformations like Swern oxidation to the corresponding dione (B5365651) are well-documented, future research is geared towards the discovery of more efficient and selective catalytic processes. mdpi.com A significant area of interest lies in developing novel catalysts for the oxidation, reduction, and ring-opening reactions of this diol.

One of the most promising avenues is the application of Ring-Opening Metathesis Polymerization (ROMP). The norbornene moiety is an excellent substrate for ROMP, and the diol functionality allows for the synthesis of polymers with tailored properties. Future work will likely focus on designing new ruthenium-based and other transition metal catalysts that offer enhanced control over polymer molecular weight, polydispersity, and microstructure.

Moreover, the development of catalytic systems for the asymmetric transformation of the diol holds considerable potential. This could lead to the synthesis of enantiomerically pure derivatives, which are valuable as chiral ligands or synthons for complex molecule synthesis. Research into catalysts that can selectively functionalize one of the two hydroxyl groups or the double bond in a stereocontrolled manner is an active area of exploration.

Exploration of Bio-inspired Synthesis and Biocatalysis for Bicyclic Diols

The quest for greener and more sustainable chemical processes has spurred interest in bio-inspired synthesis and biocatalysis. While the direct enzymatic synthesis of this compound is an area that remains largely unexplored, the enzymatic dihydroxylation of the parent olefin, norbornene, presents a viable and promising research direction.

Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of a wide range of substrates, including hydrocarbons. Future research could focus on engineering these enzymes to selectively dihydroxylate norbornene to afford this compound. This would offer a more environmentally benign alternative to traditional chemical synthesis methods.

Furthermore, the chemoenzymatic synthesis of related polyhydroxylated bicyclic compounds, such as conduritols, has been successfully demonstrated. These approaches combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis. Adapting these strategies to the synthesis of this compound and its derivatives could open up new pathways to novel bioactive molecules and functional materials.

Advanced Materials Development from this compound Derivatives

The unique structural features of this compound make it an attractive monomer for the development of advanced materials with tailored properties. As previously mentioned, ROMP of this diol and its derivatives is a powerful tool for creating functional polymers. The resulting polymers can possess high thermal stability, tunable mechanical properties, and the ability to be further functionalized through the diol groups.

Future research in this area will likely focus on the synthesis of copolymers and composite materials. For instance, copolymerizing this compound with other norbornene-based monomers can lead to materials with a combination of desired properties, such as hydrophilicity, and specific mechanical strengths. The incorporation of these polymers into composite materials, for example with reinforcing fillers, could lead to lightweight, high-strength materials for applications in aerospace and automotive industries. nih.gov

The diol functionality also provides a handle for creating cross-linked polymer networks and hydrogels. These materials could find applications in areas such as drug delivery, tissue engineering, and smart coatings. The ability to control the cross-linking density and the chemical nature of the cross-links will be crucial for tailoring the properties of these materials for specific applications.

Integration of Computational and Experimental Methodologies for Rational Design of this compound Systems

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound systems, computational methods such as Density Functional Theory (DFT) can provide valuable insights into reaction mechanisms, catalyst performance, and the properties of resulting materials.

For example, DFT calculations can be used to model the transition states of catalytic transformations, helping researchers to understand the factors that control selectivity and reactivity. This knowledge can then be used to design more efficient catalysts. Similarly, computational modeling can be employed to predict the properties of polymers derived from this compound, guiding the experimental synthesis of materials with desired characteristics. scholaris.ca

The future of research in this area will involve a tighter integration of these computational and experimental approaches. This will enable a more rational design of catalysts, reaction conditions, and materials based on a fundamental understanding of the underlying chemical and physical principles. Such an integrated approach will accelerate the discovery and development of new applications for this versatile bicyclic diol.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of Bicyclo[2.2.1]hept-5-ene-2,3-diol relevant to experimental design?

  • Answer : The compound has a molecular formula of C₇H₁₂O₂, a molar mass of 128.17 g/mol, and a density of 1.292 g/cm³. Its melting point is 141°C, and the predicted pKa is 14.46 ± 0.40. These properties are critical for solubility studies, reaction optimization, and purification strategies (e.g., recrystallization or chromatography) .

Q. How is this compound synthesized, and what intermediates are involved?

  • Answer : A common method involves retro-Diels-Alder reactions of norbornene precursors. For example, thermal decomposition of (1R*,2R*,3S*,4S*)-bicyclo[2.2.1]hept-5-ene-2,3-diol generates the diol alongside cyclopentadiene. Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) converts the diol to bicyclo[2.2.1]hept-5-ene-2,3-dione, a key intermediate for further functionalization .

Q. What safety protocols are essential when handling this compound derivatives?

  • Answer : Key precautions include:

  • Avoiding inhalation of vapors or dust (use fume hoods).
  • Wearing chemical-resistant gloves and eye protection.
  • Storing in well-ventilated areas away from oxidizers and ignition sources.
  • Disposing waste via certified hazardous material handlers .

Advanced Research Questions

Q. What unexpected reaction outcomes occur during Swern oxidation of this compound derivatives, and how can they be analyzed?

  • Answer : Pyrazine-fused derivatives of the diol undergo an unexpected ring-opening reaction during Swern oxidation, producing α-diketones with cleaved bicyclic frameworks. This contrasts with the typical formation of bicyclo[2.2.1]hept-5-ene-2,3-dione. Mechanistic analysis via NMR and mass spectrometry revealed that electron-withdrawing substituents on the pyrazine ring destabilize the intermediate, favoring ring cleavage. Researchers should monitor reaction progress using TLC and adjust stoichiometry to suppress side reactions .

Q. How are bicyclo derivatives utilized in polymeric photoacid generators for electronic devices?

  • Answer : Polymeric photoacid generators (PAGs) like poly(endo,exo-bicyclo[2.2.1]hept-5-ene-2,3-(2-nitrobenzyl)dicarboxylate) (PBHND) are synthesized via ring-opening metathesis polymerization (ROMP). These PAGs release acid upon UV exposure, enabling precise doping in organic thin-film transistors (OTFTs). The rigid bicyclo framework enhances thermal stability, while nitrobenzyl groups modulate photoactivity. Performance is validated through threshold voltage tuning and device lifetime testing .

Q. How do ESR studies resolve hyperfine splitting in anion radicals of bicyclo[2.2.1]hept-5-ene-2,3-diones?

  • Answer : Electrochemical reduction of bicyclo diones in dimethyl sulfoxide (DMSO) generates anion radicals, which exhibit long-range hyperfine splittings due to delocalized spin density. ESR spectroscopy at 25°C reveals coupling constants (e.g., 0.45 G for bridgehead protons). Computational modeling (DFT) corroborates spin distribution patterns, aiding in the design of redox-active materials for organic electronics .

Data Contradiction Analysis

Q. Why do similar Swern oxidation conditions yield divergent products (diones vs. ring-opened species) in bicyclo systems?

  • Answer : Contradictions arise from substituent effects. Pyrazine-fused derivatives (electron-deficient) undergo ring-opening due to destabilization of the intermediate sulfonium ion, while unsubstituted bicyclo diols form stable diones. Researchers should:

  • Compare electronic profiles using Hammett constants.
  • Optimize temperature (−30°C to 0°C) to control reaction pathways.
  • Validate intermediates via low-temperature NMR .

Applications in Medicinal and Materials Chemistry

Q. How are this compound derivatives applied in cytotoxic agent synthesis?

  • Answer : Condensation with methyl aminomethyllambertianate and N-Boc-ω-amino acids produces labdanoid-substituted amides, which exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 μM). The bicyclo scaffold enhances metabolic stability, while the labdanoid moiety modulates membrane permeability. Biological activity is assessed via MTT assays and apoptosis markers .

Methodological Tables

Property Value Reference
Melting Point141°C
Density1.292 ± 0.06 g/cm³
pKa14.46 ± 0.40
ESR Hyperfine Splitting0.45 G (bridgehead protons)
Photoacid Generator Efficiency90% quantum yield (PBHND)

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